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molecular formula C8H15N5 B8380438 5-Amino-4,6-bis(dimethylamino)pyrimidine

5-Amino-4,6-bis(dimethylamino)pyrimidine

Cat. No. B8380438
M. Wt: 181.24 g/mol
InChI Key: MIUXDILBHMIPRA-UHFFFAOYSA-N
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Patent
US05442060

Procedure details

A mixture of 5 g of iron dust, 0.5 g of acetic acid and 3.5 ml of water was refluxed under heating for 30 minutes, allowed to cool at 80° C. and mixed with 14 ml of 2-propanol and gradually mixed with 4.22 g of 4, 6-bis (dimethylamino)-5-nitropyrimidine. The resultant mixture was stirred at the same temperature for 1 hour, allowed to cool at 40° C., mixed with a solution of 1.5 g of potassium carbonate in 2.5 ml of water and stirred for 1 hour. Acetone was added to the mixture, which was filtered through Celite. The filtrate was concentrated in vacuo, and the residue was mixed with water and shaken with ether. The organic layer was washed with water and saturated saline in order, dried over anhydrous sodium sulfate and the solvent evaporated to give 3.32 g of the titled compound.
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
4.22 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 g
Type
reactant
Reaction Step Four
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Four
Quantity
0.5 g
Type
reactant
Reaction Step Five
Name
Quantity
5 g
Type
catalyst
Reaction Step Five
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(O)(=O)C.CC(O)C.[CH3:9][N:10]([CH3:23])[C:11]1[C:16]([N+:17]([O-])=O)=[C:15]([N:20]([CH3:22])[CH3:21])[N:14]=[CH:13][N:12]=1.C(=O)([O-])[O-].[K+].[K+]>O.[Fe].CC(C)=O>[NH2:17][C:16]1[C:11]([N:10]([CH3:23])[CH3:9])=[N:12][CH:13]=[N:14][C:15]=1[N:20]([CH3:21])[CH3:22] |f:3.4.5|

Inputs

Step One
Name
Quantity
14 mL
Type
reactant
Smiles
CC(C)O
Step Two
Name
Quantity
4.22 g
Type
reactant
Smiles
CN(C1=NC=NC(=C1[N+](=O)[O-])N(C)C)C
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
5 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
3.5 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool at 40° C.
FILTRATION
Type
FILTRATION
Details
was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was mixed with water
STIRRING
Type
STIRRING
Details
shaken with ether
WASH
Type
WASH
Details
The organic layer was washed with water and saturated saline in order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C(=NC=NC1N(C)C)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.32 g
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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